
Lasmiditan succinate
描述
- 与预防性治疗不同,赖美坦是在 偏头痛发作开始后 服用,以缓解症状。
- 常见的副作用包括 嗜睡、头晕、疲倦和麻木 .
赖美坦: , 以品牌名称 销售,是一种主要用于 成年人的药物。它对偏头痛 (一种感觉现象或视觉障碍)有效。
准备方法
合成路线: 赖美坦可以通过多种途径合成。一种常见的方法涉及 与 的反应。
反应条件: 该反应通常在 下进行,并使用合适的催化剂。
工业生产: 工业规模的生产方法涉及优化反应条件、纯化和制剂,用于口服给药。
化学反应分析
Key Structural Attributes
Metabolic Reactions and Pathways
Lasmiditan undergoes extensive non-CYP-mediated metabolism, primarily via ketone reduction :
Primary Metabolic Pathways
Pathway | Enzymes Involved | Metabolites | Activity |
---|---|---|---|
Ketone reduction | Non-CYP oxidoreductases (e.g., AKR, SDR) | M8 (major), M7, M18 | Inactive |
Minor pathways | Monoamine oxidases, alcohol dehydrogenases | Not detected | — |
-
Key Findings :
Stability and Degradation
Stability studies under stress conditions reveal:
Degradation Profile
Formulation Stability
-
Commercial tablets (50 mg, 100 mg) retain >95% potency under long-term storage (25°C/60% RH) .
-
Excipients (croscarmellose sodium, magnesium stearate) do not interact with lasmiditan .
Spectroscopic Data
Comparative Dissolution
Medium | Dissolution Rate (%) |
---|---|
0.01N HCl | >85% in 15 minutes |
pH 6.8 buffer | >80% in 30 minutes |
科学研究应用
Acute Treatment of Migraine
Lasmiditan has been shown to be effective in the acute treatment of migraine headaches. In clinical trials, doses of 100 mg and 200 mg led to significant improvements in headache relief compared to placebo. For example, a pivotal Phase 3 study demonstrated that approximately 40% of patients treated with lasmiditan were free from migraine symptoms two hours post-administration, compared to about 29% in the placebo group .
Table 1: Efficacy Outcomes in Clinical Trials
Treatment Group | Percentage of Patients Free from Headache at 2 Hours | p-value |
---|---|---|
Placebo | 29.5% | |
Lasmiditan 100 mg | 40.9% | <0.001 |
Lasmiditan 200 mg | 40.7% | <0.001 |
Safety Profile
The safety profile of lasmiditan is generally favorable. In large clinical trials, serious adverse events were rare, and most treatment-emergent adverse events were mild to moderate in severity. The most common side effects included dizziness and fatigue . Importantly, there were no reported cases of cardiovascular complications linked to lasmiditan use, reinforcing its potential as a safer alternative for patients at risk .
Table 2: Summary of Adverse Events
Adverse Event | Placebo (n=1262) | Lasmiditan 100 mg (n=1265) | Lasmiditan 200 mg (n=1258) |
---|---|---|---|
Dizziness | 10% | 22% | 25% |
Fatigue | 8% | 15% | 18% |
Serious Adverse Events | 0.2% | 0.1% | 0.4% |
Broader Therapeutic Potential
While lasmiditan is primarily approved for migraine treatment, its unique pharmacological profile suggests potential applications in other areas:
- Chronic Pain Management : Given its action on pain pathways without vasoconstriction, further studies could explore its efficacy in chronic pain conditions.
- Neuropathic Pain : The modulation of trigeminal pathways may offer insights into treating neuropathic pain syndromes .
- Anxiety Disorders : The serotonergic system's involvement in mood regulation hints at possible applications in anxiety management.
Case Studies and Research Insights
Several studies have highlighted lasmiditan's effectiveness beyond initial clinical trials:
- A study published in Pain Medicine reported that patients previously unresponsive to triptans experienced significant relief with lasmiditan, suggesting its utility as a second-line treatment for refractory migraines .
- Research conducted on the drug's mechanism revealed that lasmiditan inhibits calcitonin gene-related peptide (CGRP) release, a key player in migraine pathophysiology . This finding underscores its potential as a foundational therapy in migraine management.
作用机制
- 赖美坦在 5-HT1F 5-羟色胺受体 处起 激动剂 作用。通过结合该受体,它调节神经递质释放并 减少三叉神经的激活 。
- 该化合物的效应通过 中枢神经系统渗透 介导。
相似化合物的比较
- 赖美坦因其对 5-HT1F 受体 的选择性而脱颖而出。
类似化合物:
生物活性
Lasmiditan succinate is a novel medication primarily used for the acute treatment of migraine headaches. It acts as a selective agonist of the serotonin 1F (5-HT1F) receptor, distinguishing itself from traditional migraine treatments by its mechanism of action and safety profile. This article explores the biological activity of lasmiditan, including its pharmacokinetics, efficacy in clinical trials, safety profile, and potential mechanisms involved in its therapeutic effects.
Lasmiditan's primary mechanism involves agonism at the 5-HT1F receptors located in the central and peripheral nervous systems. This interaction is believed to inhibit trigeminal neuronal activity, which is crucial in the pathophysiology of migraines. Unlike other migraine treatments that may cause vasoconstriction through 5-HT1B receptor activation, lasmiditan selectively targets 5-HT1F receptors without significant activity on other serotonin receptor subtypes or monoamine receptors, thus minimizing adverse effects associated with vasoconstriction .
Pharmacokinetics
Lasmiditan demonstrates rapid oral absorption, with peak plasma concentrations typically reached within 1.8 hours post-administration. The bioavailability is approximately 40%, and it exhibits a volume of distribution of about 558 L . The pharmacokinetic parameters are summarized in Table 1.
Parameter | Value |
---|---|
Tmax (hours) | 1.8 |
Bioavailability | ~40% |
Volume of Distribution | 558 L |
Protein Binding | 55-60% |
Clinical Efficacy
Clinical trials have established lasmiditan's efficacy in treating acute migraine attacks. In pivotal Phase 3 studies, lasmiditan demonstrated statistically significant improvements compared to placebo in achieving pain freedom at two hours post-dose. Table 2 summarizes key efficacy outcomes from these studies.
Treatment Group | Pain Free at 2 Hours (%) | Most Bothersome Symptom Free (%) |
---|---|---|
Placebo | 29.5 | N/A |
Lasmiditan 50 mg | 40.7 | 40.9 |
Lasmiditan 100 mg | 40.9 | N/A |
Lasmiditan 200 mg | 40.7 | N/A |
The results indicate that lasmiditan significantly increases the likelihood of patients achieving pain relief and alleviating their most bothersome symptoms compared to placebo .
Safety Profile
The safety profile of lasmiditan has been evaluated in multiple studies. Adverse events were primarily mild to moderate, with dizziness, somnolence, and fatigue being the most commonly reported side effects . Serious adverse events were rare, with no deaths reported among participants across various doses (50 mg, 100 mg, and 200 mg). The incidence of treatment-emergent adverse events (TEAEs) is detailed in Table 3.
Treatment Group | TEAEs (%) | Serious Adverse Events (%) |
---|---|---|
Placebo | 13.8 | 0.2 |
Lasmiditan 50 mg | 25.4 | 0.2 |
Lasmiditan 100 mg | 36.2 | 0.2 |
Lasmiditan 200 mg | 40.5 | 0.4 |
Case Studies and Observations
In a post-hoc analysis of the SAMURAI and SPARTAN trials, sustained responses to lasmiditan were noted at both 24 and 48 hours after administration, indicating prolonged efficacy beyond the initial treatment period . Patients treated with lasmiditan showed significantly higher rates of sustained pain freedom compared to those receiving placebo.
属性
IUPAC Name |
butanedioic acid;2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H18F3N3O2.C4H6O4/c2*1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22;5-3(6)1-2-4(7)8/h2*2-4,9-11H,5-8H2,1H3,(H,23,24,27);1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOIHUHNGPOCTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42F6N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195991 | |
Record name | Lasmiditan succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
872.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439239-92-6 | |
Record name | Lasmiditan succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439239926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lasmiditan succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LASMIDITAN SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W64YBJ346B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。